N-(5-fluoro-2-methylphenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide
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Overview
Description
N-(5-fluoro-2-methylphenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorinated aromatic ring, a piperazine moiety, and a propanamide group, which collectively contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the fluorination of 2-methylphenyl to obtain 5-fluoro-2-methylphenyl.
Piperazine Derivative Formation: The next step involves the alkylation of piperazine with propargyl bromide to form 4-(prop-2-yn-1-yl)piperazine.
Amide Bond Formation: Finally, the fluorinated aromatic intermediate is coupled with the piperazine derivative through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Studied for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide
- N-(4-fluorophenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide
Uniqueness
N-(5-fluoro-2-methylphenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide is unique due to the specific positioning of the fluorine atom and the presence of the propanamide group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(4-prop-2-ynylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O/c1-4-7-20-8-10-21(11-9-20)14(3)17(22)19-16-12-15(18)6-5-13(16)2/h1,5-6,12,14H,7-11H2,2-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPICKNYPAUGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)N2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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